molecular formula C15H17ClN2O2S2 B4591060 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B4591060
M. Wt: 356.9 g/mol
InChI Key: XLTOZDWIHNLQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with varied functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-[(4-Chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine: Similar structure but with a different position of the thienylmethyl group, leading to variations in chemical reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine: Contains a pyridylmethyl group instead of a thienylmethyl group, which may result in different pharmacological properties.

    1-[(4-Chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine: Features a furylmethyl group, offering distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTOZDWIHNLQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.